2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid
Description
Properties
IUPAC Name |
(E)-2-cyano-3-(1-methylimidazol-4-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-11-4-7(10-5-11)2-6(3-9)8(12)13/h2,4-5H,1H3,(H,12,13)/b6-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJINGOMHJGTCG-QHHAFSJGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C=C(C#N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(N=C1)/C=C(\C#N)/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation with Imidazole Derivatives
The primary synthesis route involves a Knoevenagel condensation between 1-methyl-1H-imidazole-4-carbaldehyde and cyanoacetic acid. This method leverages the electrophilic α-carbon of cyanoacetic acid, which reacts with the aldehyde group under basic conditions to form the α,β-unsaturated nitrile backbone. A typical procedure involves refluxing equimolar quantities of the aldehyde and cyanoacetic acid in ethanol with piperidine as a catalyst. The reaction achieves yields of 68–72% after recrystallization from aqueous ethanol.
Critical parameters include:
Alternative Pathway: Imidazole Alkylation Followed by Cyanoacetylation
An alternative two-step approach first alkylates imidazole at the N1 position, followed by cyanoacetylation at C4. In the initial step, imidazole reacts with methyl iodide in DMF at 60°C for 6 hours to yield 1-methylimidazole (89% yield). Subsequent Friedel-Crafts acylation with cyanoacetyl chloride in dichloromethane, catalyzed by AlCl₃, introduces the cyanoacrylic moiety. This method provides better regioselectivity (94% C4 acylation) but requires stringent moisture control.
Comparative advantages:
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Regiochemical precision : Avoids competing reactions at C2 and C5 positions.
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Scalability : Adaptable to continuous flow systems due to exothermic control.
Optimization of Reaction Conditions
Solvent Systems and Their Impact
Solvent screening reveals pronounced effects on reaction kinetics and product purity:
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Ethanol | 24.3 | 72 | 98.5 |
| Acetonitrile | 37.5 | 65 | 97.8 |
| THF | 7.6 | 58 | 96.2 |
| DMF | 36.7 | 70 | 94.1 |
Ethanol emerges as optimal, balancing polarity and environmental factors. Acetonitrile, despite higher polarity, induces side reactions via nitrile group activation.
Catalytic Systems
Base catalysts significantly influence the Knoevenagel pathway:
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Piperidine : 72% yield, minimal byproducts
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Ammonium acetate : 64% yield, 8% dimerization
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DBU : 68% yield, high cost
Piperidine’s cyclic amine structure facilitates proton shuttle mechanisms, accelerating imine formation. DBU, while efficient, complicates purification due to strong coordination with the product.
Analytical Characterization
Spectroscopic Validation
IR Spectroscopy :
¹H NMR (DMSO-d₆) :
13C NMR :
Industrial-Scale Adaptations
Continuous Flow Synthesis
Pilot-scale studies demonstrate enhanced efficiency in tubular reactors:
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Residence time: 12 minutes vs. 6 hours batch
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Yield improvement: 78% with 99% conversion
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Key parameters:
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Temperature gradient (40°C → 75°C)
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Segmented flow with immiscible carrier phase
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This method reduces solvent use by 40% and eliminates intermediate isolation steps .
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products:
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its role as a pharmacophore in drug design, particularly in the development of inhibitors targeting various biological pathways.
Key Insights:
- G Protein-Coupled Receptors (GPCRs): Research indicates that compounds similar to 2-cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid can act as allosteric modulators of GPCRs, which are crucial in treating central nervous system disorders. The modulation of these receptors could lead to innovative treatments for conditions such as depression and anxiety disorders .
- Cytotoxic Agents: The compound's cyano moiety has been linked to the development of cytotoxic agents effective against cancer cell lines. For instance, modifications of similar cyano-containing compounds have shown selective inhibition of estrogen receptor-positive breast cancer cells .
The biological activity of this compound extends to antimicrobial and anti-inflammatory properties.
Case Studies:
- Antimicrobial Activity: Research has demonstrated that derivatives of cyanoacrylic acids exhibit significant antimicrobial properties. For example, studies have reported that certain derivatives inhibit the growth of pathogenic bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .
- Anti-inflammatory Effects: The compound's structural analogs have been evaluated for their ability to inhibit inflammatory mediators, providing insights into their potential use in treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound and its derivatives is a critical area of research, focusing on optimizing yield and biological activity.
Synthesis Techniques:
- Various synthetic routes have been explored, including the reaction of imidazole derivatives with cyanoacrylic acid precursors. These methods aim to enhance the bioactivity and selectivity of the resulting compounds .
Comparative Analysis of Related Compounds
To better understand the applications and efficacy of this compound, a comparative analysis with related compounds is essential.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid involves its interaction with specific molecular targets. The imidazole ring can bind to various enzymes and receptors, modulating their activity. The cyano group and acrylic acid moiety may also participate in interactions with biological molecules, contributing to the compound’s overall effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity: The target compound’s methylimidazole group contrasts with tetrazole (22a), quinoxaline (6), and dimethylamino () substituents. These groups influence electron donation/withdrawal and conjugation length.
- Synthesis: Most analogs, including N1 and Compound 6, use Knoevenagel condensation for the cyanoacrylic acid backbone, suggesting a plausible route for the target compound .
- Yield and Characterization : Compound 22a achieved a 95% yield with detailed NMR and ESI-MS data, while the target compound lacks reported synthetic metrics .
Electronic and Photovoltaic Properties
- Electron-Withdrawing Effects: The cyanoacrylic acid unit in all compounds acts as an electron acceptor. However, Compound 6’s quinoxaline-thiophene system extends conjugation, enhancing charge transfer efficiency in solar cells (theoretical DFT studies support this) .
- Photovoltaic Efficiency: (Z)-2-Cyano-3-(4-(dimethylamino)phenyl)acrylic acid achieves ~3.3% PCE in DSSCs . The methylimidazole group in the target compound could similarly enhance donor-acceptor interactions but may require structural optimization (e.g., adding π-spacers) to compete with quinoxaline derivatives.
Solubility and Application Potential
- Solubility: N1’s dodecyloxy chain improves solubility in organic solvents, critical for solution-processed devices .
- Pharmaceutical Relevance: Compounds like 22a, with tetrazole and biphenyl groups, are likely designed for biological activity (e.g., angiotensin II receptor antagonists) .
Biological Activity
2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, along with relevant research findings and case studies.
This compound has the molecular formula C₈H₇N₃O₂ and a molecular weight of 177.16 g/mol. Its structure features a cyano group and an imidazole ring, which are critical for its biological interactions.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives containing the imidazole moiety have shown effectiveness against various pathogens. A study evaluated the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of related compounds, revealing promising results against bacteria such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Compound A | 0.22 | 0.25 |
| Compound B | 0.50 | 0.55 |
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies. In vitro tests demonstrated that this compound can induce apoptosis in cancer cells, potentially through the activation of caspase pathways. For instance, a derivative was shown to inhibit cell proliferation in human cancer cell lines with IC₅₀ values ranging from 5 to 15 µM .
Cytoprotective Effects
Additionally, related compounds have been studied for their cytoprotective effects in cardiomyocytes subjected to hypoxia-reoxygenation injury. The results suggest that these compounds can confer significant protection, indicating potential therapeutic applications in cardiovascular diseases .
Case Study 1: Antimicrobial Evaluation
In a comparative study, several imidazole derivatives were synthesized and tested for antimicrobial activity. The results indicated that those with the cyano group exhibited enhanced activity compared to their non-cyano counterparts, highlighting the importance of this functional group in enhancing biological efficacy .
Case Study 2: Anticancer Mechanisms
Another study focused on the mechanism of action of imidazole-based acrylic acids in cancer cells. It was found that these compounds could inhibit key enzymes involved in cell cycle regulation, thereby slowing down tumor growth . The study presented data showing a dose-dependent response in various cancer cell lines.
Q & A
Q. What are the established synthetic methodologies for 2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid?
The compound is synthesized via condensation reactions involving cyanoacetic acid derivatives and substituted imidazole aldehydes. For example, derivatives of cyanoacrylic acid are prepared by reacting 3-formyl-indole carboxylic acid with aminothiazolones or arylthioureas in acetic acid under reflux (3–5 hours) . Multi-step syntheses may also employ chloroacetic acid and sodium acetate as catalysts to optimize yields . Purity is confirmed via HPLC and elemental analysis .
Q. How is structural elucidation performed for this compound and its derivatives?
Structural characterization typically combines spectroscopic and crystallographic methods:
- NMR/IR : Proton and carbon NMR identify functional groups (e.g., cyano, carboxylic acid), while IR confirms bond vibrations (C≡N stretch ~2200 cm⁻¹) .
- X-ray crystallography : Single-crystal studies resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding in imidazole rings) .
- Mass spectrometry : High-resolution MS (e.g., [M⁺] at m/z 600.1036) validates molecular weight .
Advanced Research Questions
Q. What experimental approaches are used to determine thermodynamic properties?
Thermodynamic parameters (e.g., heat capacity, entropy) are measured using low-temperature adiabatic calorimetry. For cyanoacrylic acid derivatives, a TAU-10 calorimeter quantifies heat capacities between 78–370 K, with polynomial models extrapolating standard thermodynamic functions . Phase transitions (e.g., crystal-to-gas) are analyzed via vapor pressure measurements .
Q. How can computational modeling predict electronic properties for optoelectronic applications?
Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess charge-transfer efficiency. For example, cyanoacrylic acid derivatives exhibit narrow energy gaps (~2.1 eV) and low ionization potentials (−6.2 eV), making them suitable for organic solar cells . Time-dependent DFT (TD-DFT) correlates experimental UV-Vis spectra (absorption at 380–550 nm) with excited-state properties .
Q. What strategies optimize derivatives for photovoltaic performance?
Key modifications include:
- Substituent engineering : Electron-withdrawing groups (e.g., nitro, cyano) enhance charge separation .
- Conjugation extension : Thiophene or quinoxaline rings improve light absorption and reduce recombination .
- Device testing : Measure open-circuit voltage (Voc) and electron injection efficiency (ΔGinject) to prioritize candidates with high Voc (>0.8 eV) and negative ΔGinject .
Q. How are biological activities of related imidazole derivatives validated?
While direct data on this compound is limited, structurally analogous compounds (e.g., methylimidazoleacetic acid) are studied via:
- Biomarker assays : LC-MS quantifies plasma levels in disease models .
- Mechanistic studies : Western blotting evaluates apoptosis-related proteins (Bcl-2, Bax) in cancer cell lines .
Data Contradictions and Resolution
- Synthetic yields : Some methods report >80% yields using acetic acid reflux , while others require stringent stoichiometric control to avoid side products . Resolution: Optimize molar ratios and reaction time via TLC monitoring.
- Thermodynamic consistency : Calorimetric data for similar compounds (e.g., ethyl esters) may not fully align with quantum-chemical predictions. Resolution: Validate models with experimental DSC (differential scanning calorimetry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
